Ser-Arg-Lys
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Overview
Description
Ser-Arg-Lys is a tripeptide composed of the amino acids serine, arginine, and lysine. Tripeptides like this compound play crucial roles in various biological processes, including protein synthesis, enzyme function, and cellular signaling. The unique sequence of this compound allows it to interact with specific molecular targets, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ser-Arg-Lys typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (lysine) to a solid resin. The subsequent amino acids (arginine and serine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
For large-scale production, the synthesis of this compound can be optimized using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible production of peptides. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ser-Arg-Lys can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form serine derivatives.
Reduction: The peptide can be reduced to modify its functional groups.
Substitution: The amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH₄) is often used for reduction reactions.
Substitution: Various reagents, such as alkyl halides, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of serine sulfoxide or serine sulfone .
Scientific Research Applications
Chemistry
In chemistry, Ser-Arg-Lys is used as a model compound to study peptide interactions and binding mechanisms. Its unique sequence allows researchers to investigate the effects of specific amino acid residues on peptide behavior .
Biology
In biological research, this compound is utilized to study protein-protein interactions, enzyme activity, and cellular signaling pathways. It serves as a valuable tool for understanding the molecular mechanisms underlying various biological processes .
Medicine
In medicine, this compound has potential therapeutic applications. It can be used to develop peptide-based drugs for treating diseases such as cancer, diabetes, and neurodegenerative disorders. Additionally, it is employed in drug delivery systems to enhance the efficacy and specificity of therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of biomaterials, cosmetics, and food additives. Its biocompatibility and functional properties make it an ideal candidate for various applications .
Mechanism of Action
The mechanism of action of Ser-Arg-Lys involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. This binding can modulate the activity of the target molecules, leading to various biological effects .
Molecular Targets and Pathways
This compound can interact with enzymes involved in cellular signaling pathways, such as kinases and phosphatases. It can also bind to receptors on the cell surface, triggering downstream signaling cascades that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
Arg-Ser-Lys: Another tripeptide with a similar sequence but different arrangement of amino acids.
Lys-Arg-Ser: A tripeptide with the same amino acids in a different order.
Ser-Lys-Arg: A tripeptide with a different sequence but similar functional properties.
Uniqueness
Ser-Arg-Lys is unique due to its specific sequence, which allows it to interact with distinct molecular targets and exhibit unique biological activities. The arrangement of serine, arginine, and lysine residues in this compound provides it with specific binding affinities and functional properties that distinguish it from other similar compounds .
Properties
CAS No. |
190248-72-7 |
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Molecular Formula |
C15H31N7O5 |
Molecular Weight |
389.45 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C15H31N7O5/c16-6-2-1-4-11(14(26)27)22-13(25)10(5-3-7-20-15(18)19)21-12(24)9(17)8-23/h9-11,23H,1-8,16-17H2,(H,21,24)(H,22,25)(H,26,27)(H4,18,19,20)/t9-,10-,11-/m0/s1 |
InChI Key |
QFBNNYNWKYKVJO-DCAQKATOSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N |
Origin of Product |
United States |
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